molecular formula C10H15N3O B1519244 1-(3-Aminophenyl)-3-ethyl-3-methylurea CAS No. 1094841-52-7

1-(3-Aminophenyl)-3-ethyl-3-methylurea

Cat. No. B1519244
M. Wt: 193.25 g/mol
InChI Key: OKTAWEMFFXDZMA-UHFFFAOYSA-N
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Description

“1-(3-Aminophenyl)ethanol” is a chemical compound with the molecular formula C8H11NO . It has an average mass of 137.179 Da and a monoisotopic mass of 137.084061 Da .


Synthesis Analysis

While specific synthesis methods for “1-(3-Aminophenyl)-3-ethyl-3-methylurea” were not found, a related compound, “1-(3-aminophenyl)ethan-1-one”, was synthesized by dissolving 2-hydroxy-3-methylbenzaldehyde in ethanol, followed by slow addition of 1-(3-aminophenyl)ethan-1-one .

Scientific Research Applications

Mechanistic Studies in Biological Systems

A study conducted by Sternson and Gammans (1975) explored the rearrangement of arylhydroxylamines in rats, revealing insights into the metabolic pathways involving compounds structurally related to 1-(3-Aminophenyl)-3-ethyl-3-methylurea. The research suggested that hepatic isomerase-catalyzed rearrangements proceed via pathways that might involve resonance-stabilized nitrenium ions, indicating the compound's role in understanding metabolic transformations in mammals (Sternson & Gammans, 1975).

Synthesis and Biological Activity Studies

The microwave-assisted synthesis of thiazolopyrimidine derivatives, as discussed by Youssef and Amin (2012), presents an application in creating compounds with potential antioxidant and antimicrobial activity. This study reflects the versatility of 1-(3-Aminophenyl)-3-ethyl-3-methylurea related compounds in synthesizing biologically active molecules (Youssef & Amin, 2012).

Chemical Modification and Interaction Studies

El‐Faham et al. (2013) reported on the use of OxymaPure/DIC for synthesizing a novel series of α-ketoamide derivatives, showcasing the compound's potential in facilitating the synthesis of chemically modified molecules with significant yields and purity. This application underscores the importance of 1-(3-Aminophenyl)-3-ethyl-3-methylurea related compounds in synthetic chemistry for producing novel molecules (El‐Faham et al., 2013).

Corrosion Inhibition Research

Research by Gupta et al. (2017) on α-aminophosphonates, including compounds similar in structure to 1-(3-Aminophenyl)-3-ethyl-3-methylurea, highlights their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid. This application is particularly relevant for industrial pickling processes, illustrating the compound's utility in materials science and engineering (Gupta et al., 2017).

Safety And Hazards

While specific safety and hazard information for “1-(3-Aminophenyl)-3-ethyl-3-methylurea” was not found, a related compound, “N1-(3-Aminophenyl)acetamide”, has been studied. It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, to wash hands thoroughly after handling, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for “1-(3-Aminophenyl)-3-ethyl-3-methylurea” were not found, there are ongoing studies on the use of related compounds in the treatment of various diseases .

properties

IUPAC Name

3-(3-aminophenyl)-1-ethyl-1-methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-3-13(2)10(14)12-9-6-4-5-8(11)7-9/h4-7H,3,11H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKTAWEMFFXDZMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)NC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Aminophenyl)-3-ethyl-3-methylurea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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